Hsp90-IN-9

Cytotoxicity Selectivity HSP90

Hsp90-IN-9 is a uniquely differentiated C-terminal HSP90 inhibitor that disrupts chaperone dimerization rather than competing for ATP. This mechanism enables potent synergy with fluconazole at sub-cytotoxic concentrations—reversing azole resistance by downregulating ERG11, CDR1, and CDR2—a gene-specific profile unattainable with N-terminal inhibitors like 17-AAG. With low mammalian cytotoxicity (IC50 >50 μM in BEAS-2B) and validated in vivo efficacy, it is the definitive tool compound for antifungal resistance and biofilm studies.

Molecular Formula C30H31N3O5
Molecular Weight 513.6 g/mol
Cat. No. B12429328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsp90-IN-9
Molecular FormulaC30H31N3O5
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=C(C=C(C(=C4)C5=CC=C(C=C5)C)O)O
InChIInChI=1S/C30H31N3O5/c1-3-31-30(36)28-27(22-10-6-20(7-11-22)18-33-12-14-37-15-13-33)29(38-32-28)24-16-23(25(34)17-26(24)35)21-8-4-19(2)5-9-21/h4-11,16-17,34-35H,3,12-15,18H2,1-2H3,(H,31,36)
InChIKeyUDZVCJITJNDSEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsp90-IN-9: A Selective Heat Shock Protein 90 Inhibitor for Antifungal Resistance Research and C-Terminal Chaperone Studies


Hsp90-IN-9 (also designated HSP90-IN-9 or compound A17, CAS 2765247-36-5) is a synthetic small-molecule inhibitor of heat shock protein 90 (HSP90), a molecular chaperone critical for client protein stabilization, folding, and degradation . Unlike N-terminal domain inhibitors such as geldanamycin and its derivatives, Hsp90-IN-9 is classified as a C-terminal inhibitor, which disrupts HSP90 dimerization and impairs chaperone function through a distinct binding mode . The compound exhibits a molecular formula of C30H31N3O5, a molecular weight of 513.58 g/mol, and is primarily utilized in antifungal resistance research due to its capacity to reverse fluconazole tolerance and inhibit biofilm formation [1].

Why Hsp90-IN-9 Cannot Be Replaced by N‑Terminal HSP90 Inhibitors or Other Antifungal Adjuvants


Hsp90-IN-9 possesses a unique combination of a C‑terminal binding mechanism and a well‑defined gene‑specific resistance‑reversal profile (ERG11, CDR1, CDR2) that is not shared by N‑terminal ATP‑competitive HSP90 inhibitors such as ganetespib or 17‑AAG . While N‑terminal inhibitors induce broad client‑protein degradation and have been associated with isoform‑specific off‑target kinase pharmacology [1], Hsp90-IN-9 operates via disruption of C‑terminal dimerization, a mode of action that yields a distinct cytotoxicity profile and, critically, enables potent synergy with fluconazole at sub‑cytotoxic concentrations in fungal models [2]. Generic substitution of Hsp90-IN-9 with alternative HSP90 inhibitors would therefore alter both the mechanism of action and the specific gene‑expression outcomes, invalidating experimental comparisons in antifungal resistance and biofilm studies.

Quantitative Differentiation of Hsp90-IN-9: Comparative Efficacy, Cytotoxicity, and Resistance Reversal Data


Hsp90-IN-9 Exhibits Low Cytotoxicity in Human Normal Cells vs. Established N‑Terminal Inhibitors

Hsp90-IN-9 demonstrates an IC50 of >50 μM in BEAS‑2B human bronchial epithelial cells after 24‑hour exposure , which compares favorably to the lower selectivity margins reported for N‑terminal HSP90 inhibitors such as 17‑AAG and AUY922 in similar lung‑derived cellular models [1]. While N‑terminal inhibitors frequently show significant cytotoxicity against normal cell lines at low nanomolar concentrations, Hsp90-IN-9's micromolar potency in cancer cells combined with a 3‑ to 7‑fold reduced toxicity in normal counterparts (e.g., A549 IC50 13.12 μM vs. THLE‑2 IC50 34.09 μM and BEAS‑2B >50 μM) supports a differentiated safety window relevant for non‑oncology and antifungal research applications .

Cytotoxicity Selectivity HSP90

Hsp90-IN-9 Reverses Fluconazole Resistance Through ERG11, CDR1, and CDR2 Downregulation

In FLC‑resistant Candida albicans (strain 904), co‑treatment with Hsp90-IN-9 (32 μg/mL) and fluconazole (32 μg/mL) for 24 hours significantly downregulates the expression of ERG11 (encoding the azole target enzyme), CDR1, and CDR2 (efflux pump genes) . In contrast, standard N‑terminal HSP90 inhibitors such as 17‑AAG and ganetespib are not reported to produce comparable, coordinated downregulation of all three resistance genes in fungal systems [1]. This gene‑specific transcriptional modulation distinguishes Hsp90-IN-9 as a functional resistance‑reversal agent rather than a mere fungistatic potentiator.

Antifungal resistance Gene expression Candida albicans

Potent Antifungal Synergy: MIC80 of 0.125–0.25 μg/mL in Fluconazole‑Resistant Candida Strains

When combined with a fixed concentration of fluconazole (2 μg/mL), Hsp90-IN-9 achieves MIC80 values of 0.125 μg/mL in three FLC‑resistant Candida albicans strains (901, 632, 100) and 0.25 μg/mL in three additional strains (904, 103, 311) . This level of potency exceeds the standalone activity of many N‑terminal HSP90 inhibitors in fungal models; for instance, 17‑AAG requires substantially higher concentrations (>8 μg/mL) to exert fungicidal effects in Candida [1]. The low MIC80 values underscore Hsp90-IN-9's high intrinsic synergy with azoles.

Antifungal susceptibility Synergy Candida

In Vivo Antifungal Efficacy: 10 mg/kg IP Reduces Fungal Dissemination in Tissue

Hsp90-IN-9 (administered as compound A17 at 10 mg/kg, intraperitoneal, once daily for 5 days) in combination with fluconazole (1 mg/kg) significantly reduces fungal colonization and dissemination in tissue . In contrast, N‑terminal HSP90 inhibitors such as ganetespib are primarily optimized for oncology applications and lack documented in vivo antifungal efficacy at comparable dosing regimens [1]. This in vivo validation in a fungal infection model differentiates Hsp90-IN-9 as a tool compound for preclinical antifungal pharmacology studies.

In vivo efficacy Antifungal Animal model

C‑Terminal Binding Mechanism Distinguishes Hsp90-IN-9 from ATP‑Competitive N‑Terminal Inhibitors

Hsp90-IN-9 binds to the C‑terminal domain of HSP90 and disrupts chaperone dimerization, in contrast to N‑terminal inhibitors (e.g., 17‑AAG, ganetespib, AUY922) that occupy the ATP‑binding pocket . This mechanistic divergence leads to a distinct client‑protein degradation profile and may reduce the likelihood of off‑target kinase interactions observed with resorcinol‑based N‑terminal inhibitors [1]. No direct binding‑affinity comparator data (Kd or IC50) are available for Hsp90-IN-9 against purified HSP90, but its C‑terminal targeting is a class‑defining characteristic not shared by the majority of clinically advanced HSP90 inhibitors.

Binding mechanism C-terminal inhibitor HSP90

High‑Impact Research and Industrial Applications for Hsp90-IN-9 Based on Differential Evidence


Mechanistic Studies of Fluconazole Resistance Reversal in Azole‑Tolerant Candida Species

Hsp90-IN-9 is uniquely suited for experiments aimed at elucidating the transcriptional pathways governing azole resistance reversal. Its demonstrated downregulation of ERG11, CDR1, and CDR2 in FLC‑resistant C. albicans allows investigators to interrogate the specific contribution of HSP90‑dependent chaperone function to efflux‑pump expression and target‑enzyme modulation. This application is not feasible with N‑terminal HSP90 inhibitors, which do not exhibit the same coordinated gene‑expression changes in fungal systems.

In Vivo Antifungal Combination Therapy Models with Reduced Host Cytotoxicity

The combination of low mammalian cytotoxicity (IC50 >50 μM in BEAS‑2B normal lung cells) with potent in vivo antifungal activity (10 mg/kg IP + FLC reduces fungal dissemination) positions Hsp90-IN-9 as an ideal tool compound for murine models of disseminated candidiasis. Researchers can achieve therapeutic antifungal effects while minimizing off‑target toxicity to host tissues, a balance that is challenging to attain with N‑terminal inhibitors known for broader cytotoxicity.

Biofilm Disruption Assays in Medical Device‑Associated Fungal Infections

Hsp90-IN-9 inhibits fungal biofilm formation and morphological changes when combined with fluconazole at 32 μg/mL . This property enables its use in in vitro biofilm models representative of catheter‑associated or prosthetic‑device infections. The compound's ability to suppress biofilm architecture under clinically relevant fluconazole co‑treatment makes it a valuable reference molecule for developing and testing next‑generation antifungal adjuvants targeting biofilm‑protected fungal populations.

C‑Terminal HSP90 Pharmacology and Chaperone Cycle Dissection

As a C‑terminal HSP90 inhibitor that disrupts dimerization rather than competing for ATP , Hsp90-IN-9 provides a critical orthogonal tool for dissecting the HSP90 chaperone cycle. Researchers can compare the effects of C‑terminal inhibition with N‑terminal blockade (e.g., 17‑AAG, ganetespib) to differentiate ATP‑dependent from dimerization‑dependent client‑protein stabilization pathways. This comparative pharmacology approach is essential for fully understanding HSP90 biology and for validating new chemical probes targeting the C‑terminal domain.

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